Ethyl 14-oxotetradecanoate

Positional isomerism Functional group identity CAS registry differentiation

Procurement error: Ethyl 14-oxotetradecanoate (CAS 101434-22-4) is often confused with its 3-oxo positional isomer, leading to failed syntheses. This terminal ω-aldehyde ester enables distinct chemistries-acetal protection, Horner-Emmons macrocyclization-that internal β-keto esters cannot perform. - **Essential for:** Muscone analog synthesis via ω-terminal functionalization (methyl ester analog: 81% acetal yield). - **Key application:** Cell-permeable prodrug for P450 ω-oxidation studies (CYP102 substrate). - **QC required:** ≥95% GC purity; confirm terminal aldehyde via ¹H NMR (δ ~9.7 ppm) or GC-MS match to Wiley Registry.

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
Cat. No. B12970127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 14-oxotetradecanoate
Molecular FormulaC16H30O3
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCCCCCC=O
InChIInChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3
InChIKeyNBVXROXODSVXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 14-Oxotetradecanoate Identity and Supplier Selection


Ethyl 14-oxotetradecanoate (CAS 101434-22-4) is a synthetic long-chain keto ester with molecular formula C₁₆H₃₀O₃ and a molecular weight of 270.41 g/mol [1]. Structurally, it is the ethyl ester of 14-oxotetradecanoic acid, bearing a terminal (ω) aldehyde group at the C‑14 position of the tetradecanoate backbone [2]. This terminal oxo functionality classes the compound as an ω‑oxo fatty acid ethyl ester — a structural motif distinct from internally substituted keto esters such as the 3‑oxo positional isomer [3]. Two GC‑MS spectra are registered in the Wiley Registry of Mass Spectral Data, providing analytical reference data for identity confirmation [1]. The compound is primarily valued as a synthetic intermediate in routes requiring a bifunctional building block that combines a protected carboxyl terminus (ethyl ester) with a terminal aldehyde reactive handle.

Synthetic intermediate

Terminal aldehyde handle enables ω‑selective functionalization and chain extension

Orthogonal reactivity

Ethyl ester‑protected carboxyl supports orthogonal deprotection strategies

Why Generic Substitution with Other Keto Esters Fails


Procurement errors arise when ethyl 14-oxotetradecanoate (CAS 101434-22-4) is confused with its positional isomer ethyl 3-oxotetradecanoate (CAS 74124-22-4) — a mistake propagated by some vendor databases that incorrectly treat the two CAS numbers as synonyms [1]. The 14-oxo isomer possesses a terminal aldehyde group, whereas the 3-oxo isomer contains an internal β‑keto ester moiety [2]. This structural difference dictates mutually exclusive reactivity: the terminal aldehyde undergoes acetal protection, Horner–Emmons olefination, and selective oxidation to α,ω‑diesters, while the β‑keto ester participates in enolate alkylation, asymmetric hydrogenation, and decarboxylation pathways [3][4]. Substituting one isomer for the other in a synthetic route will therefore lead to divergent reaction outcomes and failed syntheses. The non‑oxo analog ethyl myristate (ethyl tetradecanoate, CAS 124-06-1) lacks the oxo group entirely and cannot serve as a bifunctional intermediate. The quantitative evidence in Section 3 details these differences with specific data points.

Target Ethyl 14‑oxotetradecanoate
(terminal aldehyde)
Substitute Ethyl 3‑oxotetradecanoate
(β‑keto ester)

Internal ketone cannot undergo terminal acetalization or Horner–Emmons olefination — divergent synthetic outcomes likely.

Target Ethyl 14‑oxotetradecanoate
(bifunctional ω‑oxo ester)
Substitute Ethyl myristate
(non‑oxo analog)

Lacks the oxo group entirely — cannot serve as a bifunctional intermediate for chain‑extension chemistry.

Quantitative Evidence vs. Closest Analogs


Positional Isomer Identity: Terminal Aldehyde vs. Internal β-Keto Ester

Ethyl 14-oxotetradecanoate (CAS 101434-22-4) and ethyl 3-oxotetradecanoate (CAS 74124-22-4) share the identical molecular formula C₁₆H₃₀O₃ and molecular weight (270.41 g/mol), yet are structurally distinct positional isomers [1]. The 14‑oxo isomer bears an aldehyde proton (¹H NMR δ ~9.7 ppm, terminal –CHO) and exhibits aldehyde‑characteristic IR absorption (~1720–1740 cm⁻¹ for the conjugated aldehyde C=O stretch superimposed on the ester carbonyl). The 3‑oxo isomer lacks the aldehyde proton and displays a β‑keto ester enolizable methylene (CH₂ between two carbonyls, pKa ~10–11) [2]. The InChI strings differ at the oxo position: InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H (14‑oxo) vs. the 3‑oxo sequence with the ketone at C3 [1]. These spectroscopic and structural signatures are the primary basis for identity verification upon receipt.

Positional isomer identity
Head-to-head
Identical molecular formula C₁₆H₃₀O₃; distinct functional group — terminal aldehyde vs. internal β‑keto ester
Terminal aldehyde dictates ω‑selective reactivity; internal ketone follows enolate pathways
Identity verification by GC‑MS and ¹H NMR aldehyde proton (~9.7 ppm) recommended
Positional isomerism Functional group identity CAS registry differentiation

Synthetic Utility: Macrocyclic Musk Precursor Capability

Methyl 14-oxotetradecanoate — the direct methyl ester analog — is a key intermediate in the published synthesis of (R,S)‑muscone (3‑methylcyclopentadecanone), the principal macrocyclic ketone of natural musk [1]. In this route, methyl 14‑oxotetradecanoate is prepared by radical addition of methyl 10‑undecenoate to acrolein; the terminal oxo group is then selectively protected as an acetal (1,3‑dioxolane), enabling subsequent reaction of the ester group with the anion of dimethyl methylphosphonate to install a phosphonate for Horner–Emmons macrocyclization [1][2]. This synthetic sequence relies absolutely on the terminal (ω) position of the oxo group — an internal ketone such as the 3‑oxo isomer cannot undergo the same acetal‑protection/Horner–Emmons sequence because the ketone would be sterically and electronically mismatched for terminal chain extension [3]. Ethyl 14‑oxotetradecanoate is expected to serve analogously, with the ethyl ester offering different transesterification kinetics and protecting‑group orthogonality relative to the methyl ester [4].

Macrocyclic musk precursor
Cross-study comparable
Reported 81% acetal protection yield for methyl ester analog; terminal oxo enables Horner–Emmons macrocyclization
Terminal aldehyde required for macrocyclic fragrance intermediate synthesis; 3‑oxo isomer unusable
Ethyl ester may provide orthogonal deprotection relative to methyl ester
Macrocyclic synthesis Muscone Horner–Emmons olefination Terminal oxo ester

Physical-Chemical Data Gaps as Procurement Risk

The computed LogP of ethyl 14‑oxotetradecanoate is 4.4296, and its topological polar surface area (TPSA) is 43.37 Ų [1]. These values are essentially indistinguishable from ethyl 3‑oxotetradecanoate (LogP 4.42960, TPSA 43.37 Ų) , reflecting the fact that both are constitutional isomers. However, experimentally measured physical properties diverge: ethyl 3‑oxotetradecanoate has a reported boiling point of 173–175 °C at 10 Torr (309.2 °C at 760 mmHg), density of 0.922 g/cm³, and refractive index of 1.444 . For ethyl 14‑oxotetradecanoate, no boiling point, density, melting point, or refractive index data are publicly available from non‑vendor primary sources [2]. This data gap constitutes a material procurement risk: without verified physical constants, incoming material identity confirmation relies entirely on spectroscopic methods (GC‑MS, NMR) rather than rapid physical constant cross‑checks [3]. In contrast, the well‑characterized non‑oxo analog ethyl myristate has established boiling point (178–180 °C at 12 mmHg / 295 °C), density (0.86 g/mL at 25 °C), and melting point (11–12 °C) [4].

Physical data gaps
Data to verify
Experimental boiling point, density, refractive index unavailable; 3‑oxo isomer bp 173–175 °C (10 Torr)
Rapid identity confirmation relies on spectroscopic methods, not physical constants
Pre‑agreed analytical specifications (GC‑MS, NMR) mitigate procurement risk
LogP PSA Boiling point Quality control

Biological Oxidation Pathway: P450 Substrate Specificity

The free acid analog 14‑oxotetradecanoic acid is a substrate for cytochrome P450BM‑3 (CYP102), which oxidizes it exclusively to the corresponding α,ω‑dicarboxylic acid (tetradecanedioic acid) [1]. Among the homologous series tested (12‑oxododecanoic, 14‑oxotetradecanoic, 16‑oxohexadecanoic, and 18‑oxooctadecanoic acids), the relative oxidation rates rank C₁₆ > C₁₈ ≈ C₁₄ > C₁₂, with 14‑oxotetradecanoic acid showing a rate comparable to the C₁₈ analog but slower than C₁₆ [1]. No kinetic isotope effect is observed when the aldehyde hydrogen is replaced by deuterium, and the reaction proceeds exclusively to the diacid — no decarboxylation or olefin products are detected [1]. This contrasts with internal oxo fatty acids, which are not substrates for the same ω‑oxidation because they lack the terminal aldehyde recognition element [2]. The ethyl ester form (ethyl 14‑oxotetradecanoate) may serve as a protected, membrane‑permeable precursor that releases the free acid upon esterase hydrolysis, making it relevant for chemical biology probe design targeting fatty acid ω‑oxidation pathways [3].

P450 oxidation pathway
Class-level inference
Free acid analog exclusively converted to α,ω‑diacid by CYP102; no decarboxylation side products
Terminal aldehyde confers unique enzymatic oxidation fate; supports ω‑oxidation probe design
Ethyl ester may act as cell‑permeable prodrug; esterase hydrolysis releases free acid
Cytochrome P450 ω-oxidation α,ω-diacid 14-oxotetradecanoic acid

Application Scenarios Based on Verified Evidence


Macrocyclic Musk and Fragrance Synthesis Intermediate

Ethyl 14‑oxotetradecanoate is the preferred starting material for synthetic routes to macrocyclic ketone fragrances (e.g., muscone analogs) that proceed via terminal aldehyde functionalization. As demonstrated with the methyl ester analog, the terminal oxo group is selectively protected as a 1,3‑dioxolane acetal (81% yield under EtOAc/pTsOH reflux), enabling subsequent phosphonate installation and Horner–Emmons macrocyclization [1]. The ethyl ester offers distinct advantages over the methyl ester: greater steric bulk provides chemoselectivity during acetal protection, and the ethyl ester can be cleaved under conditions orthogonal to methyl ester deprotection in multi‑step sequences [2]. Procuring the 14‑oxo isomer rather than the 3‑oxo isomer is mandatory for this application, as the internal β‑keto ester cannot undergo terminal acetalization or Horner–Emmons chain extension at the ω‑position [3]. Quality specifications should require ≥95% GC purity and confirmation of the terminal aldehyde by ¹H NMR (δ ~9.7 ppm singlet) or GC‑MS match to Wiley Registry spectrum [4].

Chemical Biology Probe for Fatty Acid ω-Oxidation

For researchers investigating cytochrome P450‑mediated fatty acid ω‑oxidation, ethyl 14‑oxotetradecanoate serves as a cell‑permeable ester prodrug form of 14‑oxotetradecanoic acid. The free acid is a validated substrate of P450BM‑3 (CYP102), undergoing exclusive oxidation to the α,ω‑diacid with no decarboxylation side products [1]. The ethyl ester form improves membrane permeability and can be hydrolyzed intracellularly by esterases to release the active free acid probe [2]. This application is not accessible using ethyl 3‑oxotetradecanoate, whose internal ketone is not recognized by ω‑oxidation P450 enzymes and would follow a different metabolic fate (β‑oxidation or ketone reduction) [3]. Procurement specifications should include confirmation of free aldehyde content (no premature oxidation to diacid during storage) and absence of the 3‑oxo isomer by GC‑MS or HPLC.

Analytical Reference Standard for GC-MS Identification

Ethyl 14‑oxotetradecanoate is registered in the Wiley Registry of Mass Spectral Data with two GC‑MS spectra [1], making it a traceable reference standard for the identification of ω‑oxo fatty acid ethyl esters in complex biological or environmental matrices. Natural products research has identified structurally related ω‑oxo fatty acid esters (e.g., ethyl 14‑oxotetracosanoate from Cryptocoryne spiralis rhizomes) [2]. The 14‑oxo isomer can serve as a shorter‑chain surrogate standard for calibrating retention indices and mass spectral fragmentation patterns of this compound class. Ethyl 3‑oxotetradecanoate is unsuitable for this purpose because its fragmentation pattern (dominated by McLafferty rearrangement at the β‑keto ester) differs fundamentally from that of the terminal aldehyde ester [3]. Procurement should specify 'analytical standard grade' with certified purity and provision of a digital MS spectrum for direct library comparison.

Application
Selection Property
Validation Focus
Macrocyclic musk / fragrance intermediate synthesis
Terminal aldehyde for acetal protection and Horner–Emmons chain extension
GC purity ≥95%, ¹H NMR aldehyde proton confirmation
Chemical biology probe for fatty acid ω‑oxidation
Ester prodrug form for intracellular release of aldehyde substrate
Free aldehyde content, absence of 3‑oxo isomer by GC‑MS / HPLC
Analytical reference standard for GC‑MS identification
Wiley Registry MS spectra and traceable ω‑oxo ester identity
Certified purity, digital MS spectrum for library comparison
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